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4-chloro-6-cyclobutyl-3-nitroquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-cyclobutyl-3-nitroquinoline can be achieved through various synthetic routes. One common method involves the nitration of 4-chloro-6-cyclobutylquinoline using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-cyclobutyl-3-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, suitable solvents, and bases.
Major Products Formed
Reduction: 4-chloro-6-cyclobutyl-3-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-6-cyclobutyl-3-nitroquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound can be utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-6-cyclobutyl-3-nitroquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-6-cyclobutylquinoline
- 4-chloro-3-nitroquinoline
- 6-cyclobutyl-3-nitroquinoline
Uniqueness
4-chloro-6-cyclobutyl-3-nitroquinoline is unique due to the presence of both the nitro and cyclobutyl groups on the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
4-Chloro-6-cyclobutyl-3-nitroquinoline is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article summarizes its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a quinoline core with a chloro and nitro substituent, which may influence its interaction with biological targets. The cyclobutyl group contributes to the compound's three-dimensional structure, potentially affecting its binding affinity to proteins.
The mechanism of action for this compound is primarily through interactions with specific enzymes or receptors. The nitro group may participate in redox reactions, while the chloro and cyclobutyl groups could enhance hydrophobic interactions with target sites on proteins. This compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve apoptosis induction and inhibition of cell proliferation.
- Antimicrobial Properties : Preliminary investigations suggest that it possesses antimicrobial activity against certain bacterial strains, indicating potential as an antibiotic agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Study 1: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell growth with an IC50 value of approximately 15 µM. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. These findings suggest its potential use in developing new antibiotics.
Data Tables
Biological Activity | IC50/MIC Values | Target |
---|---|---|
Anticancer | 15 µM | Cancer Cell Lines |
Antimicrobial | 32 µg/mL (S. aureus) | Bacterial Strains |
64 µg/mL (E. coli) |
Properties
CAS No. |
2138149-32-1 |
---|---|
Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
4-chloro-6-cyclobutyl-3-nitroquinoline |
InChI |
InChI=1S/C13H11ClN2O2/c14-13-10-6-9(8-2-1-3-8)4-5-11(10)15-7-12(13)16(17)18/h4-8H,1-3H2 |
InChI Key |
UOUDMVNTMBYAPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC3=C(C(=CN=C3C=C2)[N+](=O)[O-])Cl |
Purity |
95 |
Origin of Product |
United States |
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